![molecular formula C18H18N2O3S B3038829 3-[(4-Aminophenyl)thio]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione CAS No. 913243-76-2](/img/structure/B3038829.png)
3-[(4-Aminophenyl)thio]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
Overview
Description
“3-[(4-Aminophenyl)thio]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione” is an organic compound that belongs to the pyrrolidine family of compounds. It’s a part of the five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular formula of this compound is C18H18N2O3S . The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
The molecular weight of this compound is 342.41 g/mol . Other physical and chemical properties are not available in the sources I found.Scientific Research Applications
Synthesis and Biochemical Evaluation
- Synthesis and Evaluation of Analogues : Analogues of aminoglutethimide, including compounds with structural similarities to 3-[(4-aminophenyl)thio]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione, have been synthesized and shown to inhibit human placental aromatase and bovine adrenal cholesterol side chain cleavage enzyme systems. This demonstrates their potential in biochemical applications (Daly et al., 1986).
Chemical Synthesis Techniques
- Multicomponent Synthesis : A multicomponent synthesis method for producing N-aminopyrrolidine-2,5-diones, including derivatives of the compound , has been developed. This technique allows for the efficient and diastereoselective creation of these compounds (Adib et al., 2011).
- Acylation Methods : Pyrrolidine-2,4-diones, related to the compound of interest, have been utilized in acylation processes to synthesize 3-acyltetramic acids. This method highlights the compound's role in advanced organic synthesis (Jones et al., 1990).
Biological Activity and Potential Applications
- Anti-Tumor Agents : Pyrrolidine-2,5-dione-based compounds, similar to the compound , have been studied for their potential as anti-tumor agents. These studies focus on their inhibitory effects on specific enzymes, indicating their use in cancer research (Ahmed et al., 1995).
Novel Derivative Synthesis
- Synthesis of Derivatives : The compound's derivatives have been synthesized, such as 4-substituted 1-(4-iodophenyl)pyrrolidine-2,5-diones. These derivatives have applications in various chemical reactions, expanding the utility of the base compound (Ali et al., 2015).
Electronic and Material Science Applications
- Electron Transport Layer in Solar Cells : Related compounds, specifically conjugated polyelectrolytes with pyrrolidine-2,5-dione backbones, have been used as electron transport layers in solar cells. This demonstrates the compound's potential in the field of renewable energy and material science (Hu et al., 2015).
Future Directions
The pyrrolidine ring, which is a part of this compound, is a versatile scaffold in drug discovery, and there is ongoing research into new compounds with this structure . This suggests that “3-[(4-Aminophenyl)thio]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione” and similar compounds may have potential for future pharmaceutical applications.
properties
IUPAC Name |
3-(4-aminophenyl)sulfanyl-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-2-23-14-7-5-13(6-8-14)20-17(21)11-16(18(20)22)24-15-9-3-12(19)4-10-15/h3-10,16H,2,11,19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUULSWBQXFZOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Aminophenyl)thio]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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